N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N, N'-diacetylchitobiose, also known as (glcnac)2, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N, N'-diacetylchitobiose can be biosynthesized from beta-D-glucosaminyl-(1->4)-D-glucosamine.
N, N'-diacetylchitobiose, also known as (glcnac)2, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N, N'-diacetylchitobiose can be biosynthesized from beta-D-glucosaminyl-(1->4)-D-glucosamine.
Brand Name:
Vulcanchem
CAS No.:
35061-50-8
VCID:
VC0013547
InChI:
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Molecular Formula:
C₁₆H₂₈N₂O₁₁
Molecular Weight:
424.4 g/mol
N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
CAS No.: 35061-50-8
Reference Standards
VCID: VC0013547
Molecular Formula: C₁₆H₂₈N₂O₁₁
Molecular Weight: 424.4 g/mol
CAS No. | 35061-50-8 |
---|---|
Product Name | N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine |
Molecular Formula | C₁₆H₂₈N₂O₁₁ |
Molecular Weight | 424.4 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1 |
Standard InChIKey | PLJAKLUDUPBLGD-VLWZLFBZSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O |
SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Description | N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a beta-D-glucosaminyl-(1->4)-D-glucosamine. N, N'-diacetylchitobiose, also known as (glcnac)2, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N, N'-diacetylchitobiose can be biosynthesized from beta-D-glucosaminyl-(1->4)-D-glucosamine. |
Synonyms | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |
PubChem Compound | 160244 |
Last Modified | Dec 23 2021 |
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